molecular formula C6H9NO3 B3055353 N,N,N-Triacetylamine CAS No. 641-06-5

N,N,N-Triacetylamine

Cat. No. B3055353
CAS RN: 641-06-5
M. Wt: 143.14 g/mol
InChI Key: FQTCUKQMGGJRCU-UHFFFAOYSA-N
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Description

N,N,N-Triacetylamine is a chemical compound with the formula C₆H₉NO₃ and a molecular weight of 143.1408 daltons . It is also known by its CAS Registry Number: 641-06-5 .


Synthesis Analysis

The synthesis of amines, such as N,N,N-Triacetylamine, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of N,N,N-Triacetylamine includes a nitrogen atom bonded to three acetyl groups . The chemical formula is C₆H₉NO₃ . The structure can be represented by the canonical SMILES string: CC(=O)N(C(=O)C)C(=O)C .


Chemical Reactions Analysis

N,N,N-Triacetylamine can undergo hydrolysis, a chemical reaction where it reacts with water to form other compounds. The reaction is represented as: C₆H₉NO₃ + 2 H₂O = C₂H₅NO + 2 C₂H₄O₂ .


Physical And Chemical Properties Analysis

Amines, including N,N,N-Triacetylamine, typically have three bonds and one pair of lone pair electrons, making the nitrogen sp³ hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° . The boiling points and water solubility of amines are influenced by hydrogen bonding . Amines of low molar mass are quite soluble in water .

properties

IUPAC Name

N,N-diacetylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-4(8)7(5(2)9)6(3)10/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTCUKQMGGJRCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214301
Record name N,N,N-Triacetylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,N-Triacetylamine

CAS RN

641-06-5
Record name N,N,N-Triacetylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Triacetylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40214301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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